molecular formula C13H14N2O2 B13831319 trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate

trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13831319
M. Wt: 230.26 g/mol
InChI Key: ZIIAJWIJCRPMII-NEPJUHHUSA-N
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Description

trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a methyl ester group at the 3-position and a 2-cyanophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is inferred as C₁₃H₁₄N₂O₂ (free base), with a molecular weight of 238.27 g/mol. The compound is utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14/h2-5,11-12,15H,7-8H2,1H3/t11-,12+/m1/s1

InChI Key

ZIIAJWIJCRPMII-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2C#N

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

A common method involves the cyclization of precursors such as 4-cyanobenzaldehyde and amino acid derivatives to form the pyrrolidine ring bearing the 2-cyanophenyl substituent. This approach typically proceeds as follows:

  • Starting materials: 4-cyanobenzaldehyde and an amino acid derivative (e.g., a protected proline or related compound).
  • Cyclization conditions: Acidic or basic catalysis under controlled temperature to promote ring closure.
  • Esterification: Subsequent methylation of the carboxylic acid group to form the methyl ester.

This method allows flexibility in reagent choice and reaction conditions, enabling optimization for yield and stereoselectivity. The molecular formula of the target compound is C13H14N2O2 with a molecular weight of 230.26 g/mol.

Palladium-Catalyzed Carboamination and Arylation

Recent advances have demonstrated the use of palladium-catalyzed reactions to form substituted pyrrolidines with high stereoselectivity:

  • Carboamination: This method involves palladium-catalyzed coupling of protected γ-amino alkenes with aryl halides, forming both C–N and C–C bonds in a single step. This approach can generate up to two stereocenters with high diastereoselectivity (>20:1 dr).
  • C–H Arylation: A regio- and stereoselective palladium-catalyzed C(4)–H arylation of pyrrolidine derivatives using aminoquinoline auxiliaries has been reported. This method provides excellent control over the stereochemistry and regioselectivity, enabling the synthesis of trans-3,4-disubstituted pyrrolidines.

These palladium-catalyzed methods offer efficient access to the trans isomer of substituted pyrrolidines, including those bearing 2-cyanophenyl groups, under mild and scalable conditions.

Reaction Conditions and Catalysts

Method Key Reagents/Conditions Catalyst/Promoter Yield and Selectivity
Cyclization of amino acid + aldehyde 4-cyanobenzaldehyde, amino acid derivative, acidic/basic medium Acid/base catalysts, esterification reagents Moderate to high yields; stereoselectivity depends on conditions
Palladium-catalyzed carboamination Protected γ-amino alkenes, aryl halides, NaOt-Bu, toluene, 100 °C Pd2(dba)3 (1 mol%), dppe (2 mol%) Yields up to 88%; diastereoselectivity >20:1 dr
Palladium-catalyzed C–H arylation Pyrrolidine derivatives with aminoquinoline auxiliary, K2CO3 Pd catalyst, silver-free conditions High regio- and stereoselectivity; trans isomer favored

Mechanistic Insights and Stereochemical Control

  • The palladium-catalyzed carboamination proceeds via formation of a palladium-alkene complex, followed by intramolecular C–N bond formation and arylation, establishing stereocenters with high diastereoselectivity. The stereochemical outcome is rationalized by transition state models minimizing steric strain.
  • In C–H arylation, the directing aminoquinoline auxiliary facilitates selective activation of the C(4)–H bond, enabling regioselective arylation. Epimerization steps can convert cis to trans isomers with retention of enantiomeric excess.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Steps Catalyst/Conditions Stereoselectivity Reference
Cyclization of amino acid + aldehyde 4-cyanobenzaldehyde, amino acid Cyclization, esterification Acid/base catalysis, esterification Moderate, depends on conditions
Pd-catalyzed carboamination Protected γ-amino alkenes, aryl halide Pd-catalyzed C–N and C–C bond formation Pd2(dba)3, dppe, NaOt-Bu, toluene, 100 °C >20:1 dr (high)
Pd-catalyzed C–H arylation Pyrrolidine derivatives + aminoquinoline auxiliary C–H activation and arylation Pd catalyst, K2CO3, silver-free High regio- and stereoselectivity

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to participate in complex chemical reactions that lead to the formation of active pharmaceutical ingredients (APIs) targeting conditions such as depression and anxiety disorders .

Case Study: Synthesis of Antitumor Agents
Research has demonstrated the successful application of trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate in the synthesis of novel antitumor agents. A study involving palladium-catalyzed reactions highlighted its utility in creating compounds with enhanced efficacy against cancer cells, showcasing its potential in drug discovery and development .

Neurochemistry Research

Neurotransmitter Modulation
The compound is utilized in neurochemical studies to investigate neurotransmitter modulation mechanisms. By examining how this compound interacts with neurotransmitter systems, researchers can gain insights into potential therapeutic strategies for mental health disorders .

Example: NMDA Receptor Studies
Studies have indicated that derivatives of this compound can act as NMDA receptor antagonists, which are important for understanding and treating conditions such as schizophrenia and neurodegenerative diseases. The modulation of these receptors may lead to novel therapeutic approaches for managing these disorders .

Analytical Chemistry

Quality Control Applications
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its stability and solubility make it suitable for detecting and quantifying related substances in pharmaceutical formulations, thereby aiding quality control processes .

Method Development
Researchers have developed methodologies utilizing this compound for the precise analysis of complex mixtures, which is essential for ensuring the safety and efficacy of pharmaceutical products. The compound's properties facilitate improved accuracy in analytical assays .

Biochemical Studies

Enzyme Interaction Studies
The compound plays a role in biochemical assays that explore enzyme interactions. These studies contribute to the identification of new therapeutic targets by elucidating the biochemical pathways involved in disease mechanisms .

Material Science

Incorporation into Polymer Matrices
In material science, this compound can be integrated into polymer matrices to enhance their properties. This application is particularly relevant in developing drug delivery systems where improved mechanical properties and thermal stability are desired .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Pharmaceutical DevelopmentIntermediate for neurological drugsCritical for synthesis of APIs targeting mental health disorders
NeurochemistryModulation of neurotransmitter systemsPotential therapeutic strategies for mental health conditions
Analytical ChemistryReference material in chromatographic techniquesAids quality control and accurate detection
Biochemical StudiesEnzyme interaction assaysIdentifies new therapeutic targets
Material SciencePolymer matrix incorporationEnhances drug delivery system properties

Mechanism of Action

The mechanism of action of trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the cyanophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications References
trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate C₁₃H₁₄N₂O₂ 2-CN (ortho) 238.27 Pharmaceutical intermediate
trans-Methyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylate C₁₂H₁₄ClNO₂ 2-Cl (ortho) 239.70 Canonicalized structure; 2 H-bond acceptors
trans-Methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate C₁₂H₁₄FNO₂ 4-F (para) 235.25 96% purity; halogenated analog
trans-Methyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate-HCl C₁₂H₁₃Cl₂NO₂ 4-Cl (para) 274.15 (HCl salt) HCl salt form; enhanced solubility
trans-Methyl-4-phenylpyrrolidine-3-carboxylate C₁₂H₁₅NO₂ Phenyl (no substituent) 205.25 Base structure; lower polarity
(±)-trans-4-(3-MethoxyMethyl-phenyl)pyrrolidine-3-carboxylic acid C₁₃H₁₇NO₃ 3-OCH₂CH₃ (meta) 235.28 Electron-donating substituent

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The 2-cyano group in the target compound is strongly electron-withdrawing, increasing polarity and hydrogen-bond acceptor capacity (3 acceptors) compared to halogens (Cl, F) . This enhances solubility in polar solvents but may reduce membrane permeability. Halogenated analogs (Cl, F) exhibit moderate electron-withdrawing effects. The 4-fluoro derivative (para position) shows less steric hindrance than ortho-substituted analogs .
  • This could impact binding affinity in biological targets . Para-substituted analogs (4-Cl, 4-F) allow for planar alignment with the pyrrolidine ring, favoring crystal packing and higher melting points .

Spectroscopic and Analytical Data

  • IR Spectroscopy: The cyano group in the target compound exhibits a characteristic C≡N stretch at 2200–2250 cm⁻¹, absent in halogenated analogs. Chlorine substituents show C-Cl stretches at 550–850 cm⁻¹ .
  • NMR Spectroscopy: Aromatic protons adjacent to the cyano group are deshielded (δ ~7.5–8.0 ppm), whereas those near electron-donating groups (e.g., OCH₃) resonate upfield .
  • Mass Spectrometry :
    • The target compound’s molecular ion peak ([M+H]⁺) is expected at m/z 239 , consistent with analogs like the 2-chloro derivative (observed m/z 239.70 ) .

Notes on Discrepancies and Further Research

  • Molecular Formula Ambiguity : lists the HCl salt of the target compound as C₁₃H₁₅ClN₂O₂ , suggesting a molecular weight of 266.72 g/mol for the salt form. This requires verification via experimental data (e.g., X-ray crystallography using software like SHELXL or Mercury ).
  • Thermal Properties : Melting points and solubility data for the target compound are unavailable; future studies should prioritize these measurements.

Biological Activity

trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is being investigated for its interactions with various biological macromolecules, including enzymes and receptors, which may lead to therapeutic applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a cyanophenyl group and a methyl ester. This unique configuration enhances its potential as a building block in the synthesis of bioactive molecules.

The mechanism of action involves the compound's ability to bind selectively to specific enzymes or receptors, thereby modulating their activity. The presence of the cyanophenyl group may facilitate π-π interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and values up to 156.47 µM against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways, including those associated with inflammation and tumor growth . Its ability to modulate prostaglandin E2 (PGE2) synthesis in hepatocellular carcinoma cells indicates its role in reducing pro-inflammatory signaling, which is often upregulated in cancerous tissues .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against B. subtilis and E. coli. The compound's mechanism of action was hypothesized to involve disruption of bacterial cell membrane integrity.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Study 2: Anticancer Activity

In another study focusing on hepatocellular carcinoma cells, this compound was shown to significantly decrease PGE2 levels, suggesting its potential as an adjunct therapy for cancer treatment by modulating inflammatory pathways.

Research Applications

  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders and other conditions.
  • Peptide Synthesis : It is utilized in solid-phase peptide synthesis, enhancing the efficiency of constructing complex peptides essential for therapeutic applications.
  • Biochemical Research : Researchers use this compound to study protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate?

  • Methodological Answer : Synthesis optimization requires a multi-step approach involving cyclization, coupling, and functional group protection/deprotection. For example, analogous pyrrolidine derivatives are synthesized via nucleophilic substitution of a halogenated intermediate with a cyanophenyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Coupling agents like DCC (dicyclohexylcarbodiimide) are critical for activating carboxyl groups during esterification steps . Reaction monitoring via TLC and intermediate purification using column chromatography (silica gel, hexane/EtOAc gradient) are essential to minimize byproducts. Yield improvements often involve optimizing solvent polarity and stoichiometric ratios of reagents.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. Using software like SHELXL or Mercury , the spatial arrangement of the cyanophenyl and ester groups can be resolved. For preliminary analysis, NOESY NMR can identify through-space interactions between protons on the pyrrolidine ring and substituents, distinguishing cis from trans isomers. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can further validate enantiopurity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The cyanophenyl group’s aromatic protons typically appear as a doublet (J ≈ 8.5 Hz) in the 7.5–8.0 ppm range .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and nitrile C≡N stretches (~2230 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring be performed to assess ring puckering?

  • Methodological Answer : Use the Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate puckering amplitude (q) and phase angle (φ) from crystallographic coordinates using software like WinGX . For dynamic analysis, perform DFT calculations (B3LYP/6-31G*) to compare energy barriers between chair, envelope, and twist-boat conformers. Experimental validation via variable-temperature NMR can detect ring-flipping dynamics .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects. Refine the computational model by including implicit solvent (e.g., PCM for DCM) and comparing with experimental data from multiple solvents. Use Mercury’s packing similarity tool to identify intermolecular interactions (e.g., π-stacking of cyanophenyl groups) that distort the gas-phase-optimized structure. Cross-validate with solid-state NMR if available.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer : Synthesize analogs with variations at the cyanophenyl (e.g., -CF₃, -OCH₃) and ester groups. Test binding affinity against target receptors (e.g., dopamine D₂ or serotonin 5-HT₃) via radioligand assays. For metabolic stability, incubate with liver microsomes and analyze degradation via LC-MS. Compare IC₅₀ values and logP (measured via shake-flask method) to correlate substituent effects with activity .

Q. What advanced techniques address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields may stem from steric hindrance or poor leaving-group displacement. Switch to microwave-assisted synthesis (120°C, 20 min) to enhance reaction efficiency . Alternatively, employ flow chemistry with immobilized catalysts (e.g., Pd/C packed bed) for continuous production. Monitor intermediates in real-time using inline FTIR or Raman spectroscopy to adjust parameters dynamically .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer : NMR detects time-averaged conformations, while X-ray provides a static snapshot. Perform dynamic NMR at low temperatures (−40°C in CD₂Cl₂) to "freeze" ring puckering and compare coupling constants (³JHH) with X-ray-derived dihedral angles. Use Density Functional Theory (DFT) to simulate NMR chemical shifts from the crystallographic structure and identify discrepancies caused by solution-phase dynamics .

Comparative Analysis Table

Compound NameSubstituent VariationKey Analytical DataBiological Activity (IC₅₀)
This compound2-cyanophenyl, methyl ester¹H NMR (DMSO-d₆): δ 3.72 (s, 3H, OCH₃)Under investigation
trans-Methyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate 3,5-dimethoxyphenylHRMS: [M+H]⁺ 274.12845-HT₃ antagonist (IC₅₀ = 12 nM)
trans-Methyl-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate Trifluoromethyl, benzylX-ray: q = 0.42 Å, φ = 18°Dopamine D₂ agonist (IC₅₀ = 8 nM)

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